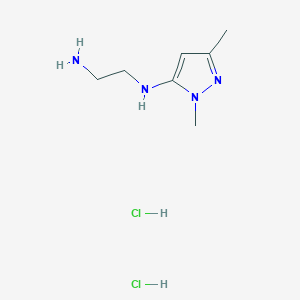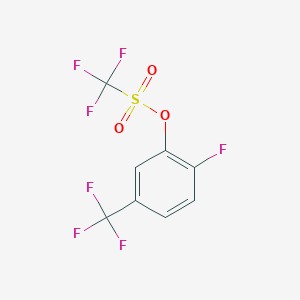
2-Fluor-5-(Trifluormethyl)phenyl-Trifluormethansulfonat
Übersicht
Beschreibung
2-Fluoro-5-(trifluoromethyl)phenol is an organic fluorinated building block . It is a clear colorless to orange liquid .
Synthesis Analysis
There are several methods for the synthesis of 2-Fluoro-5-(trifluoromethyl)phenol. One method involves functionalization via lithiation and reaction with electrophiles . Another method involves selective rhodium-catalyzed conjugate addition reactions .Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-(trifluoromethyl)phenol is C7H4F4O . The InChI code is 1S/C8H6F4O/c9-7-2-1-6 (8 (10,11)12)3-5 (7)4-13/h1-3,13H,4H2 .Chemical Reactions Analysis
2-Fluoro-5-(trifluoromethyl)phenol can undergo various chemical reactions. For example, it can be functionalized via lithiation and reaction with electrophiles . It can also participate in selective rhodium-catalyzed conjugate addition reactions .Physical and Chemical Properties Analysis
2-Fluoro-5-(trifluoromethyl)phenol has a boiling point of 146 °C and a density of 1.436 g/mL at 25 °C . Its refractive index is 1.439 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Die Trifluormethylgruppe, die in dieser Verbindung vorhanden ist, findet sich in vielen von der FDA zugelassenen Medikamenten . Die Einarbeitung von Fluor oder fluorhaltigen funktionellen Gruppen in Verbindungen kann zahlreiche pharmakologische Aktivitäten zeigen . Daher könnte „2-Fluor-5-(Trifluormethyl)phenyl-Trifluormethansulfonat“ möglicherweise bei der Synthese neuer Pharmazeutika verwendet werden.
Organische Synthese
Diese Verbindung könnte als Rohstoff in der organischen Synthese verwendet werden . Das Vorhandensein der Trifluormethylgruppe und des Fluoratoms könnte sie zu einem wertvollen Bestandteil bei der Synthese komplexer organischer Moleküle machen.
Farbstoffindustrie
Die Verbindung könnte in der Farbstoffindustrie verwendet werden . Die spezifischen Eigenschaften der Verbindung, wie ihre Reaktivität und das Vorhandensein der Trifluormethylgruppe, könnten sie bei der Herstellung neuer Farbstoffe oder der Verbesserung bestehender Farbstoffe nützlich machen.
Herstellung von Inhibitoren
Die Verbindung könnte bei der Herstellung von Inhibitoren des Kinesin-Spindelproteins (KSP) zur potenziellen Verwendung als Antitumormittel verwendet werden . Dies könnte eine bedeutende Anwendung im Bereich der Krebsforschung und -behandlung sein.
Funktionalisierung durch Lithiierung
Die Verbindung könnte zur Funktionalisierung durch Lithiierung und Reaktion mit Elektrophilen verwendet werden . Dies könnte eine wertvolle Methode bei der Synthese komplexer organischer Moleküle sein.
Selektive Rhodium-katalysierte Konjugierte Additionsreaktionen
Die Verbindung könnte in selektiven, Rhodium-katalysierten konjugierten Additionsreaktionen verwendet werden . Dies könnte eine bedeutende Anwendung im Bereich der Katalyse und Materialwissenschaften sein.
Wirkmechanismus
Target of Action
It is known that the compound is an organic fluorinated building block , which suggests that it may interact with a variety of biological targets depending on the specific context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate . .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Eigenschaften
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O3S/c9-5-2-1-4(7(10,11)12)3-6(5)18-19(16,17)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAUWUJJJCCVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OS(=O)(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


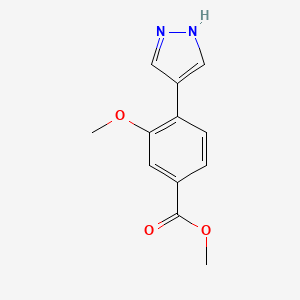

![L-[6-13C]fucose](/img/structure/B1446002.png)
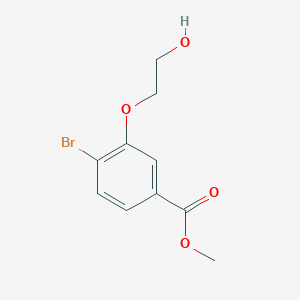

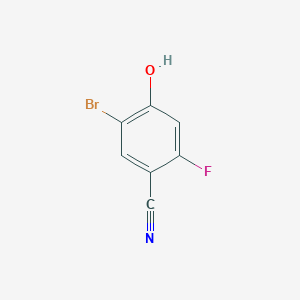
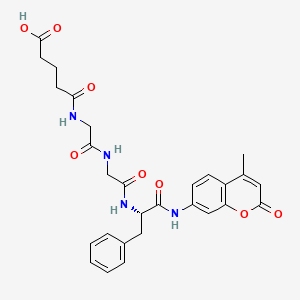
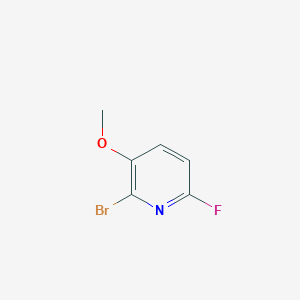
![7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1446012.png)
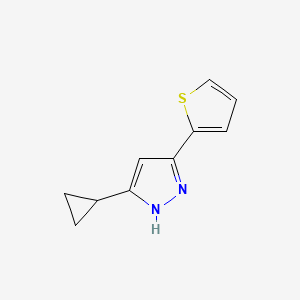
![1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1446015.png)
